Ethyl (R)-3-amino-3-cyclobutylpropanoate is a chiral organic compound with significant relevance in medicinal chemistry and organic synthesis. It possesses the molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features an amino group and a cyclobutyl ring, contributing to its unique chemical properties and potential biological activities.
This compound is classified under amino acid derivatives, specifically as an ester of a chiral amino acid. It is synthesized from commercially available amino acids or their derivatives through various methods, including esterification and other organic transformations. The presence of the cyclobutyl structure enhances its conformational flexibility, which may influence its interactions with biological systems.
The synthesis of Ethyl (R)-3-amino-3-cyclobutylpropanoate typically involves several key steps:
Optimizing these steps can enhance yield and purity, making the process more efficient for large-scale production.
Ethyl (R)-3-amino-3-cyclobutylpropanoate can participate in various chemical reactions typical of amino acids and esters:
These reactions enable the derivatization of Ethyl (R)-3-amino-3-cyclobutylpropanoate, leading to various potential derivatives with altered properties and activities.
The mechanism of action for Ethyl (R)-3-amino-3-cyclobutylpropanoate is primarily attributed to its interactions with biological molecules:
Understanding these interactions is crucial for elucidating its potential therapeutic applications and roles in biochemical processes.
While specific data on physical properties such as density, boiling point, and melting point are not extensively documented, general characteristics include:
Relevant data includes:
Ethyl (R)-3-amino-3-cyclobutylpropanoate has several applications across different fields:
The compound's potential utility in drug development sets it apart from more conventional amino acid derivatives, making it valuable for further research into its biological activities and therapeutic applications.
Asymmetric catalysis enables precise stereochemical control in synthesizing Ethyl (R)-3-amino-3-cyclobutylpropanoate by exploiting chiral catalysts to differentiate prochiral faces of intermediates. Metal-based catalysts, particularly Ru(II)-BINAP complexes, facilitate hydrogenation of β-enamido esters with enantiomeric excess (ee) values >95% under mild conditions (25–60°C, 10–50 bar H₂) [2] [3]. The reaction mechanism involves substrate coordination to the chiral metal center, where steric and electronic interactions from ligands like BINAP or Josiphos lower the activation energy for the (R)-pathway. For cyclobutane-containing substrates, ring strain influences coordination geometry; smaller cyclobutane angles (∼88°) versus larger rings enhance steric interactions with bulky ligands, improving stereoselectivity [1]. Organocatalysis, especially chiral phosphoric acids (CPAs), offers metal-free alternatives. CPAs activate carbonyl groups via hydrogen bonding, achieving 90–99% ee in reductive amination of 3-cyclobutyl-3-oxopropanoates [8]. Catalyst loading as low as 0.05 mol% is feasible for gram-scale synthesis without erosion of enantiopurity [8].
Table 1: Asymmetric Catalysts for (R)-3-Amino-3-cyclobutylpropanoate Synthesis
| Catalyst Type | Example | ee (%) | Reaction Conditions | Key Advantage |
|---|---|---|---|---|
| Ru(II)-Complexes | Ru-BINAP | >98 | 40°C, 30 bar H₂, 24 h | High functional group tolerance |
| Rh(I)-Complexes | Rh-DuPhos | 95 | RT, 10 bar H₂, 12 h | Mild conditions |
| Chiral Phosphoric Acid | TRIP | 99 | RT, 48 h (solvent-free) | Metal-free |
| Biocatalysts | BgADH3 + GDH | 99.9 | 30°C, pH 6.5, biphasic system | Co-factor recycling |
Chiral auxiliaries covalently bound to substrates enforce diastereofacial selectivity during cyclobutane ring formation. (S)-4-Phenyl-2-oxazolidinone is widely used, where its Evans acyl imide directs stereochemistry in [2+2] cycloadditions or alkylations. For instance, alkylation of 3-cyclobutylpropanoate-bound oxazolidinone with N-(diphenylmethylene)glycinate yields the (R)-configured product with >95% de [2]. The auxiliary is cleaved hydrolytically under basic conditions (LiOH/H₂O₂), preserving stereointegrity. Alternatively, tert-butoxycarbonyl (Boc)-protected variants (e.g., Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate, CAS# 816430-02-1) enable chromatographic separation of diastereomers before deprotection [6]. Drawbacks include stoichiometric auxiliary use and additional synthetic steps, though yields exceed 80% after optimization.
Hydrochloride salt formation enhances crystallinity and stability of the hygroscopic free base. Key approaches include:
Table 2: Hydrochloride Salt Formation Methods
| Method | Solvent System | Yield (%) | Purity (%) | Critical Parameter |
|---|---|---|---|---|
| In situ Crystallization | Ethanol/HCl(g) | 92 | 99.5 | Cooling rate (−20°C/h) |
| Biphasic Extraction | Ethyl acetate/H₂O | 85 | 99.2 | Agitation speed (200 rpm) |
| Anti-solvent Addition | Acetone + diethyl ether | 88 | 99.3 | HCl addition rate (dropwise) |
Solid-phase peptide synthesis (SPPS) techniques anchor N-Boc-3-cyclobutylalaninate to Wang or Merrifield resins via ester linkages. Key steps:
Solvent Engineering: Aqueous/octanol biphasic systems reduce environmental impact. Octanol solubilizes ethyl 4-chloro-3-oxobutanoate (COBE), while the aqueous phase hosts recombinant E. coli co-expressing carbonyl reductase (BgADH3) and glucose dehydrogenase (GDH). This setup achieves 99.9% ee and 98% conversion at 1200 mmol scale, with the organic phase recycling lowering the E-factor to 8.2 [4].Biocatalysis: NADPH-dependent BgADH3 (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹ for COBE) coupled with GDH-based cofactor regeneration reduces waste. Fed-batch substrate addition minimizes inhibition, achieving a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ [4] [9].Waste Metrics: Life-cycle analysis confirms 40% lower energy use versus chemocatalytic routes, with PMI (Process Mass Intensity) of 6.3 versus industry average 10–20.
Table 3: Green Chemistry Metrics for Biosynthesis
| Parameter | Biphasic System | Traditional (Organic Solvent) | Improvement |
|---|---|---|---|
| E-factor | 8.2 | 25 | 67% reduction |
| PMI | 6.3 | 15 | 58% reduction |
| Space-time yield (STY) | 4.47 mmol·L⁻¹·h⁻¹·g⁻¹ | 1.2 mmol·L⁻¹·h⁻¹·g⁻¹ | 3.7× higher |
Compound List:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8